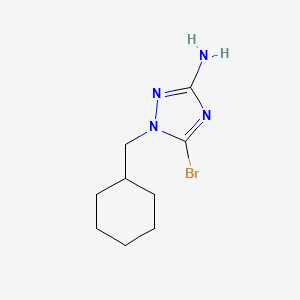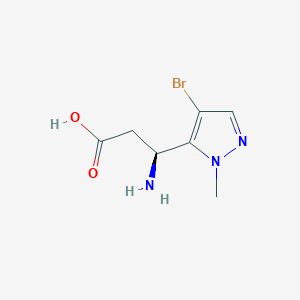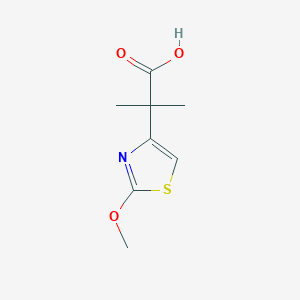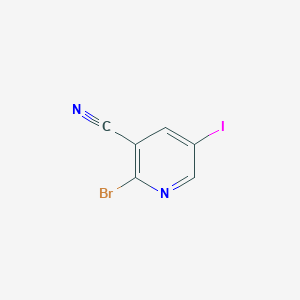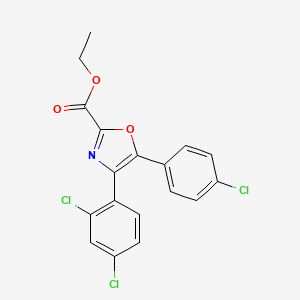![molecular formula C11H20N2O4 B13076520 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . . This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps :
Starting Material: Piperidine-4-carboxylic acid.
Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including :
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases (e.g., triethylamine), and coupling agents (e.g., EDC, HOBt).
Aplicaciones Científicas De Investigación
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid has several scientific research applications :
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Chemical Biology: It is employed in the study of protein-ligand interactions and conformational analysis of peptides.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amide bonds .
Comparación Con Compuestos Similares
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid can be compared with other Boc-protected amino acids and piperidine derivatives :
4-Amino-1-Boc-piperidine: Similar structure but lacks the carboxylic acid group.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Another Boc-protected amino acid with different side chain functionality.
1-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.
These compounds share the Boc protection strategy but differ in their functional groups and applications.
Propiedades
Fórmula molecular |
C11H20N2O4 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
Clave InChI |
XEGBCPOWLQGVHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


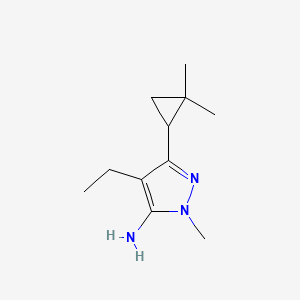
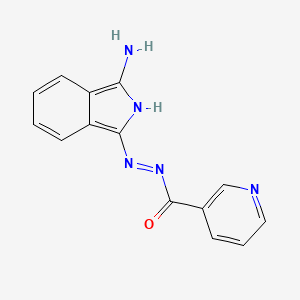
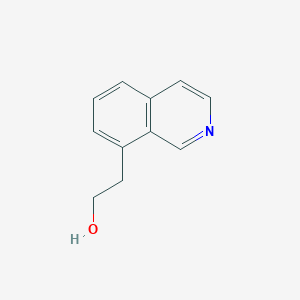
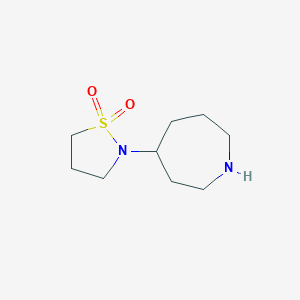

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
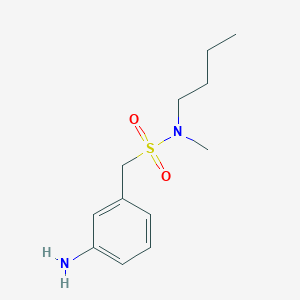
![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)

